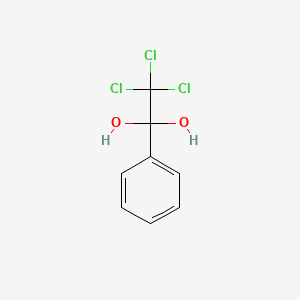
3-Methyl-2,5-thiophenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,5-thiophenedisulfonamide is an organic compound with the molecular formula C5H8N2O4S3. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-thiophenedisulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved using amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,5-thiophenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
3-Methyl-2,5-thiophenedisulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,5-thiophenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methyl-2,5-thiophenedisulfonamide include other thiophene derivatives such as:
- 3-Methyl-2,4-thiophenedisulfonamide
- 2,5-Dimethylthiophene
- 2,5-Thiophenedicarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of sulfonamide groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
104096-20-0 |
|---|---|
Formule moléculaire |
C5H8N2O4S3 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
3-methylthiophene-2,5-disulfonamide |
InChI |
InChI=1S/C5H8N2O4S3/c1-3-2-4(13(6,8)9)12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |
Clé InChI |
NTNGVSKXRZHHOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


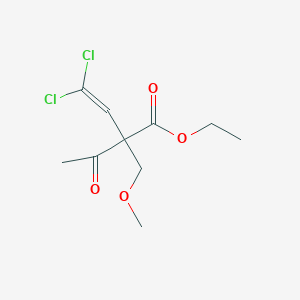
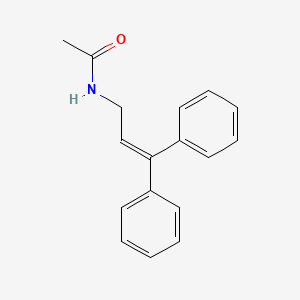
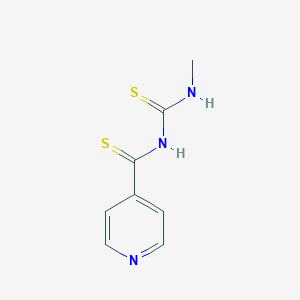

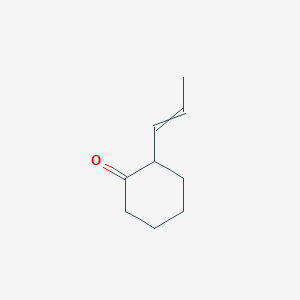
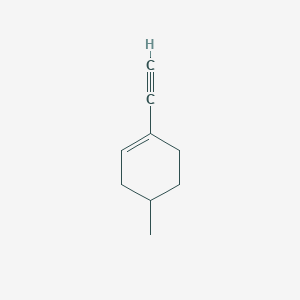
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
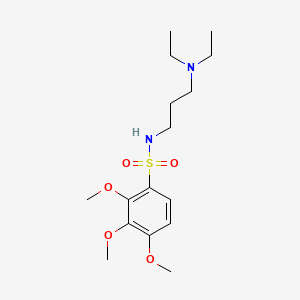

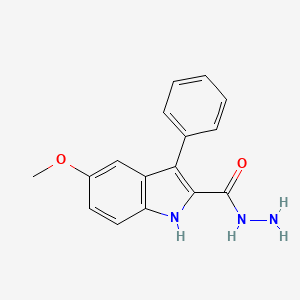
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
